molecular formula C8H8BrNO3 B194760 4-Amino-5-bromo-2-methoxybenzoic acid CAS No. 35290-97-2

4-Amino-5-bromo-2-methoxybenzoic acid

Cat. No. B194760
CAS RN: 35290-97-2
M. Wt: 246.06 g/mol
InChI Key: WHXLHIGUTBQVOF-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-methoxybenzoic acid is a chemical compound with the CAS Number: 35290-97-2 . It has a molecular weight of 246.06 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 4-Amino-5-bromo-2-methoxybenzoic acid is 1S/C8H8BrNO3/c1-13-7-3-6 (10)5 (9)2-4 (7)8 (11)12/h2-3H,10H2,1H3, (H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Amino-5-bromo-2-methoxybenzoic acid is a white solid . It has a melting point range of 186 - 188 degrees Celsius . or 97% .

Scientific Research Applications

  • Synthesis and Applications in Pharmaceutical Intermediates : A study by Wang Yu (2008) in "Fine Chemical Intermediates" discusses the synthesis of a closely related compound, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, which is an intermediate of amisulpride, a medication used to treat psychosis including schizophrenia. This research demonstrates the relevance of such compounds in pharmaceutical synthesis (Wang Yu, 2008).

  • Photodynamic Therapy for Cancer Treatment : A 2020 study in the "Journal of Molecular Structure" by M. Pişkin, E. Canpolat, and Ö. Öztürk explores the use of a derivative of 4-Amino-5-bromo-2-methoxybenzoic acid in zinc phthalocyanine, a compound with significant potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

  • Natural Product Derivatives and Anticancer Properties : Research published in the "Journal of Natural Products" by Jielu Zhao et al. (2004) identifies derivatives of bromophenol, including 4-Amino-5-bromo-2-methoxybenzoic acid, isolated from the red alga Rhodomela confervoides. These compounds were investigated for their activity against various human cancer cell lines and microorganisms, although they were found inactive in this context (Zhao et al., 2004).

  • Antagonistic Properties in Neurological Research : A 1989 study by D. Beattie et al. in "Neuroscience Letters" discusses the use of a similar compound, 4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid, as an antagonist of (-)-baclofen in the cat spinal cord. This research highlights the potential applications in investigating the structure-activity relationships of central and peripheral baclofen receptors (Beattie et al., 1989).

  • Spectroscopic Analysis and Chemical Properties : The spectroscopic properties of 4-amino-5-chloro-2-methoxybenzoic acid were analyzed in a study by A. Poiyamozhi et al. (2012) in the "Journal of Molecular Structure". This research focuses on the compound's vibrational frequencies, NMR spectra, and thermodynamic properties, providing insights into its chemical characteristics (Poiyamozhi et al., 2012).

  • Design of Unnatural Amino Acids : J. Nowick et al. (2000) in the "Journal of the American Chemical Society" describe the design of an unnatural amino acid that mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. This compound includes 5-amino-2-methoxybenzoic acid as a component, indicating the relevance of such structures in designing novel amino acids for biochemical research (Nowick et al., 2000).

  • Thermodynamic Studies : Monte et al. (2010) in "Journal of Chemical & Engineering Data" conducted a thermodynamic study on the sublimation of various aminomethoxybenzoic acids, including 4-amino-3-methoxybenzoic acid. This research contributes to understanding the physical properties and stability of these compounds (Monte, Almeida, & Matos, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Specific hazard statements and precautionary statements were not available in the search results.

properties

IUPAC Name

4-amino-5-bromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXLHIGUTBQVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188783
Record name 4-Amino-5-bromo-2-methoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-2-methoxybenzoic acid

CAS RN

35290-97-2
Record name 4-Amino-5-bromo-2-methoxybenzoic acid
Source CAS Common Chemistry
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Record name 4-Amino-5-bromo-2-methoxybenzoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-bromo-2-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-bromo-2-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RR Brodie, LF Chasseaud, L Rooney - Journal of Chromatography B …, 1984 - Elsevier
Bromopride was measured in plasma and urine using reversed-phase high-performance liquid chromatography employing ultraviolet absorption detection. The limit of detection in …
Number of citations: 11 www.sciencedirect.com
JC Abreu, AG Mahr, CL do Lago - Journal of Pharmaceutical and …, 2021 - Elsevier
… These impurities were BIC (identified at the oxidation and photolytic trials), BIE (identified at the oxidation trial), and 4-amino-5-bromo-2-methoxybenzoic acid (BIB), and 2-bromo-5-…
Number of citations: 6 www.sciencedirect.com
DL Fishel - 1959 - search.proquest.com
… The amino acid, 4amino-5-bromo-2-methoxybenzoic acid, could be isolated only when 30 per cent fuming sulfuric acid (107% "HgSO4") was used, Table IX, Equation 54. …
Number of citations: 3 search.proquest.com
JC Abreu, CL Lago - 2020 - repositorio.usp.br
… Os PD alvo, com área relativa ≥ 0,2%, foram identificados via UHPLC-UV-ESI-QToF, sendo as impurezas BIB (4-amino-5-bromo-2-methoxybenzoic acid) e BID (2-bromo-5- …
Number of citations: 3 repositorio.usp.br

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